molecular formula C7H8O3S2 B13469635 2-(4-Methanesulfinylthiophen-3-yl)acetic acid

2-(4-Methanesulfinylthiophen-3-yl)acetic acid

Cat. No.: B13469635
M. Wt: 204.3 g/mol
InChI Key: YEPOGNRXVPPCDP-UHFFFAOYSA-N
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Description

2-(4-Methanesulfinylthiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a methanesulfinyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(4-Methanesulfinylthiophen-3-yl)acetic acid may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfinylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The methanesulfinyl group can be reduced to a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid.

    Reduction: Formation of 2-(4-Methylthiophen-3-yl)acetic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methanesulfinylthiophen-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methanesulfinylthiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methanesulfinyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

2-(4-methylsulfinylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H8O3S2/c1-12(10)6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

YEPOGNRXVPPCDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CSC=C1CC(=O)O

Origin of Product

United States

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